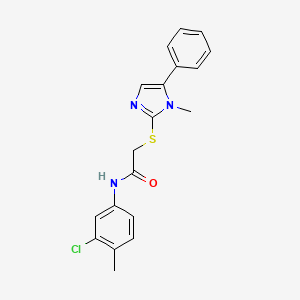

![molecular formula C16H11BrN2O3 B2898100 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 301195-22-2](/img/structure/B2898100.png)

2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

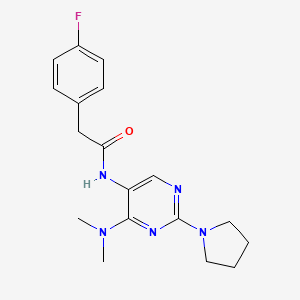

This compound is a heterocyclic compound with a complex structure . It contains a pyrano[4,3-b]pyran ring system, which is a fused ring system containing a pyran ring and a pyran ring. The compound also contains a bromophenyl group, a methyl group, an amino group, and a carbonitrile group .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A review article published in 2015 described different organocatalyzed synthetic strategies for the construction of chiral 2-amino-3-cyano-4H-chromene derivatives . Another method for synthesizing similar compounds uses catalytic role of recyclable PEG-400 and glycerol at 100 ºC .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are often multicomponent reactions (MCRs). These reactions involve several different starting materials reacting to give a desired product using a one-pot synthesis . The most useful and preferred method for the construction of these heterocyclic compounds is the MCR of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Studies have focused on understanding the crystal structures of similar carbonitrile compounds. For instance, the X-ray crystal structure of related compounds has been determined, revealing significant deviations from planarity and boat conformations in the pyran ring. These structures are stabilized by various hydrogen bonds, which is crucial for their chemical properties and potential applications (Sharma et al., 2015).

Electrocatalytic Multicomponent Assembling

Research has shown that derivatives of similar carbonitriles can be obtained through electrocatalytic multicomponent assembling. This process involves the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile, indicating a pathway for synthesizing diverse derivatives under mild conditions (Vafajoo et al., 2014).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of similar compounds. For example, one compound was synthesized using a one-pot multi-component reaction, with its structure determined by single-crystal X-ray diffraction. These studies provide insights into the molecular structure and potential reactivity of such compounds (Sharma et al., 2015).

Application in Corrosion Inhibition

Derivatives of similar carbonitriles have been investigated as inhibitors for mild steel corrosion. These studies, involving electrochemical techniques and Density Functional Theory (DFT), show the potential of these compounds in industrial applications, particularly in corrosion protection (Yadav et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound is part of the 2-amino-4h-pyran-3-carbonitrile derivatives, which have been shown to have a wide range of interesting biological activities . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that 2-amino-4h-pyran-3-carbonitrile derivatives can be key intermediates for subsequent transformations

Result of Action

Pyrans, a class of compounds to which this compound belongs, possess diverse pharmacological and biological activities such as antitumor, analgesic and ulcerogenic, anti-inflammatory, anticoagulant, phototriggering, and fungicidal properties .

Propiedades

IUPAC Name |

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVZHJMQEVEPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)